molecular formula C12H15NO6S B2764174 Methyl 3-(1,3-benzodioxol-5-yl)-3-[(methylsulfonyl)amino]propanoate CAS No. 866136-96-1

Methyl 3-(1,3-benzodioxol-5-yl)-3-[(methylsulfonyl)amino]propanoate

Cat. No.: B2764174
CAS No.: 866136-96-1
M. Wt: 301.31
InChI Key: QQPJDMQGOXBYSP-UHFFFAOYSA-N
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Description

Methyl 3-(1,3-benzodioxol-5-yl)-3-[(methylsulfonyl)amino]propanoate is a synthetic organic compound that features a benzodioxole ring, a methylsulfonyl group, and a propanoate ester. Compounds with these structural motifs are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,3-benzodioxol-5-yl)-3-[(methylsulfonyl)amino]propanoate typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Methylsulfonyl Group: This step often involves the reaction of an amine with methylsulfonyl chloride under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring or the methylsulfonyl group.

    Reduction: Reduction reactions could target the ester or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzodioxole ring or the propanoate chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Conditions for substitution reactions vary widely but may include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Methyl 3-(1,3-benzodioxol-5-yl)-3-[(methylsulfonyl)amino]propanoate may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Possible therapeutic applications, depending on its biological activity.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It could involve interactions with specific enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(1,3-benzodioxol-5-yl)propanoate: Lacks the methylsulfonyl group.

    3-(1,3-Benzodioxol-5-yl)-3-aminopropanoic acid: Lacks the ester and methylsulfonyl groups.

    Methyl 3-(1,3-benzodioxol-5-yl)-3-(methylamino)propanoate: Contains a methylamino group instead of a methylsulfonyl group.

Uniqueness

The presence of both the benzodioxole ring and the methylsulfonyl group in Methyl 3-(1,3-benzodioxol-5-yl)-3-[(methylsulfonyl)amino]propanoate may confer unique chemical and biological properties, making it distinct from similar compounds.

Properties

IUPAC Name

methyl 3-(1,3-benzodioxol-5-yl)-3-(methanesulfonamido)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6S/c1-17-12(14)6-9(13-20(2,15)16)8-3-4-10-11(5-8)19-7-18-10/h3-5,9,13H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPJDMQGOXBYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC2=C(C=C1)OCO2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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